molecular formula C19H18N2O2 B1612854 2,6-Bis(benzyloxy)pyridin-4-amine CAS No. 23827-19-2

2,6-Bis(benzyloxy)pyridin-4-amine

Cat. No.: B1612854
CAS No.: 23827-19-2
M. Wt: 306.4 g/mol
InChI Key: GISGCSSONLOCEI-UHFFFAOYSA-N
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Description

2,6-Bis(benzyloxy)pyridin-4-amine is an organic compound with the molecular formula C19H18N2O2 It is a derivative of pyridine, featuring two benzyloxy groups attached to the 2 and 6 positions of the pyridine ring, and an amino group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(benzyloxy)pyridin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine derivatives, such as 2,6-dihydroxypyridine.

    Protection of Hydroxyl Groups: The hydroxyl groups at the 2 and 6 positions are protected by converting them into benzyloxy groups using benzyl bromide in the presence of a base like potassium carbonate.

    Amination: The amino group is introduced at the 4 position through a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(benzyloxy)pyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

2,6-Bis(benzyloxy)pyridin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Bis(benzyloxy)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, while the amino group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(benzyloxy)pyridine: Lacks the amino group at the 4 position.

    2,6-Dibenzyloxy-4-nitropyridine: Contains a nitro group instead of an amino group.

    2,6-Dibenzyloxy-4-methylpyridine: Features a methyl group at the 4 position.

Uniqueness

2,6-Bis(benzyloxy)pyridin-4-amine is unique due to the presence of both benzyloxy groups and an amino group on the pyridine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

2,6-bis(phenylmethoxy)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c20-17-11-18(22-13-15-7-3-1-4-8-15)21-19(12-17)23-14-16-9-5-2-6-10-16/h1-12H,13-14H2,(H2,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISGCSSONLOCEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=N2)OCC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70618419
Record name 2,6-Bis(benzyloxy)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23827-19-2
Record name 2,6-Bis(benzyloxy)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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